molecular formula C6H4FN3 B1447617 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427357-61-6

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1447617
CAS RN: 1427357-61-6
M. Wt: 137.11 g/mol
InChI Key: CMRMDXQHVKMVBY-UHFFFAOYSA-N
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Description

The compound “6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are non-naturally occurring small molecules that have aroused the interest of researchers due to their significant biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .


Chemical Reactions Analysis

The reagents described for the reactions of triazolopyridines are bromine, aqueous sulphuric acid, glacial acetic acid, and selenium dioxide . The products from the triazolopyridines are dibromomethyl, hydroxymethyl, acetoxymethyl, and acyl derivatives of pyridine .

Scientific Research Applications

Herbicidal Activity

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine derivatives have demonstrated significant herbicidal activity against a broad spectrum of vegetation. This was observed in compounds such as N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide and related compounds, indicating their potential use in agricultural settings (Moran, 2003).

Anticancer and Antimicrobial Activities

Several derivatives of this compound have been found to possess potent anticancer activities. For instance, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide shows remarkable anticancer effects and reduced toxicity when orally administered (Wang et al., 2015). Furthermore, 6-fluoroaryl substituted [1,2,4]triazolo[1,5- a ]pyrimidines exhibit antimicrobial activity against Mycobacterium tuberculosis and gram-negative bacteria (Verbitskiy et al., 2016).

Tubulin Polymerization Inhibition

Some [1,2,4]triazolo[1,5-a]pyridine derivatives have been shown to inhibit tubulin polymerization, a unique mechanism that could be leveraged in cancer therapies. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a novel approach to overcoming resistance in cancer treatment (Zhang et al., 2007).

Pharmacological Applications

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, closely related to this compound, is known for a wide range of pharmacological activities including anticancer, antimicrobial, anti-tubercular, and other activities. This highlights the potential of such compounds in various medicinal applications (Merugu et al., 2022).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives, revealing their potential as antioxidant agents. This includes studies on the effects of these compounds on lipid peroxidation and other oxidative stress-related processes (Smolsky et al., 2022).

Future Directions

The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests

Biochemical Analysis

Biochemical Properties

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes involved in cytokine signaling pathways . By inhibiting these kinases, this compound can modulate immune responses and inflammation. Additionally, it interacts with other biomolecules such as retinoic acid receptor-related orphan receptor gamma t (RORγt), acting as an inverse agonist . This interaction can influence the differentiation and function of T-helper 17 (Th17) cells, which are implicated in autoimmune diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound exhibits antiproliferative activity by inhibiting cell growth and inducing apoptosis . It affects cell signaling pathways, including the JAK-STAT pathway, which is crucial for cell proliferation and survival. Moreover, this compound can alter gene expression by modulating transcription factors such as signal transducer and activator of transcription 3 (STAT3) . This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced transcription of target genes. Additionally, as an inverse agonist of RORγt, this compound binds to the ligand-binding domain of the receptor, stabilizing its inactive conformation . This binding prevents the recruitment of coactivators and the transcription of RORγt target genes, thereby modulating immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that this compound remains stable under ambient conditions but may degrade at higher temperatures or extreme pH levels . Long-term exposure to this compound can lead to sustained inhibition of JAK1 and JAK2, resulting in prolonged suppression of cytokine signaling and immune responses

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit JAK1 and JAK2 activity, leading to reduced inflammation and immune responses . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and bioavailability, affecting its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) . These transporters play a crucial role in determining the intracellular concentration and distribution of this compound. Additionally, binding proteins such as albumin can influence the compound’s distribution in the bloodstream and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound has been shown to localize in the cytoplasm and nucleus of cells, where it interacts with its target enzymes and receptors . The presence of specific targeting signals or post-translational modifications can direct this compound to specific subcellular compartments, influencing its biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRMDXQHVKMVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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